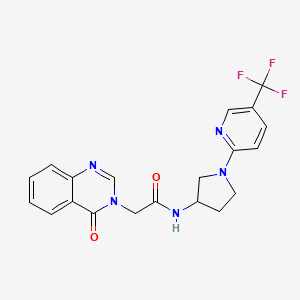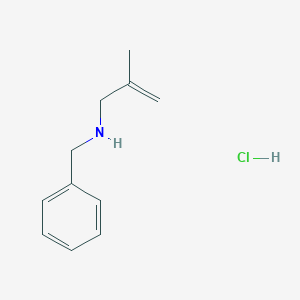![molecular formula C14H17ClN2O5S B2999088 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 560995-22-4](/img/structure/B2999088.png)
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 560995-22-4, is a chemical with the molecular formula C14H17ClN2O5S . It has a molecular weight of 360.82 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The compound’s InChI code is 1S/C14H17ClN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 135-136 degrees Celsius . It’s typically stored at room temperature and is in powder form .Scientific Research Applications
Hydrogen-Bonding and Structural Analyses
Research on compounds with similar structural features, such as piperazine derivatives, highlights the significance of hydrogen-bonding motifs in determining molecular conformation and stability. Studies like those by Hawes et al. (2014) on organic salts of piperazine with different acids reveal the intricate hydrogen-bonding ring synthons that influence the structural characteristics of these compounds. These insights are crucial for designing drugs with desired physicochemical properties and biological activities (Hawes et al., 2014).
Antimicrobial Applications
The antimicrobial potential of piperazine derivatives is another area of significant research interest. For instance, Srinivasan et al. (2010) synthesized and evaluated novel fluoroquinolone derivatives containing the piperazine moiety for their antibacterial and antifungal activities. These studies provide a foundation for exploring the antimicrobial capabilities of 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, potentially leading to new therapeutic agents (Srinivasan et al., 2010).
Synthesis and Chemical Modification
The synthesis and chemical modification of piperazine-based compounds are crucial for developing new materials and pharmaceuticals. Pulina et al. (2017) demonstrated the synthesis of new compounds with hemostatic activity by modifying 4-(het)aryl-4-oxobut-2-enoic acid derivatives, showcasing the versatility of such structures in medicinal chemistry. These methodologies can be adapted to synthesize and modify this compound for various applications (Pulina et al., 2017).
Photochemistry and Molecular Interactions
The photochemical properties of piperazine-containing quinolones, as investigated by Mella et al. (2001), highlight the potential for studying the photochemistry of similar compounds. Understanding these properties can inform the design of light-sensitive drugs or materials with specific activation or degradation pathways (Mella et al., 2001).
Crystal Structure and DFT Calculations
The analysis of crystal structures and Density Functional Theory (DFT) calculations, as done by Kumara et al. (2017) for piperazine derivatives, provides insights into the electronic structure, reactivity, and intermolecular interactions of such compounds. These studies are fundamental for predicting the behavior of this compound in various environments (Kumara et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGVPOQQGHVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)

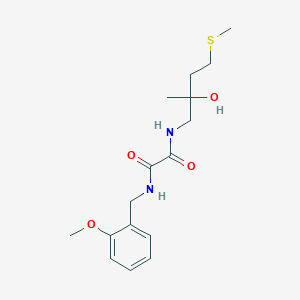
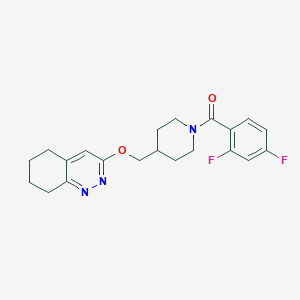
![5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2999015.png)
![N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2999019.png)
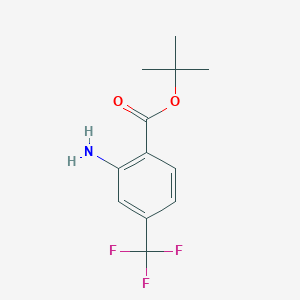


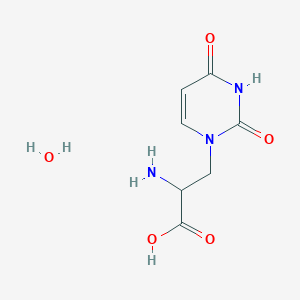
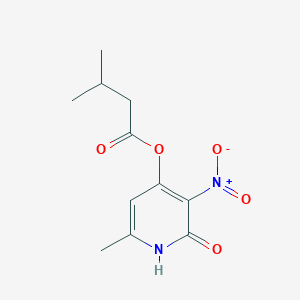
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2999026.png)
